4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(4-methoxyphenyl)-3-methylbenzenesulfonamide
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Overview
Description
4-[2-(AZEPAN-1-YL)-2-OXOETHOXY]-N-(4-METHOXYPHENYL)-3-METHYLBENZENE-1-SULFONAMIDE is an organic compound with a complex structure that includes an azepane ring, a methoxyphenyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(AZEPAN-1-YL)-2-OXOETHOXY]-N-(4-METHOXYPHENYL)-3-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylamine with 3-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 2-(azepan-1-yl)-2-oxoethanol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(AZEPAN-1-YL)-2-OXOETHOXY]-N-(4-METHOXYPHENYL)-3-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-[2-(AZEPAN-1-YL)-2-OXOETHOXY]-N-(4-METHOXYPHENYL)-3-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(AZEPAN-1-YL)-2-OXOETHOXY]-N-(4-METHOXYPHENYL)-3-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The azepane ring and methoxyphenyl group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- 4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide
Uniqueness
4-[2-(AZEPAN-1-YL)-2-OXOETHOXY]-N-(4-METHOXYPHENYL)-3-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H28N2O5S |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(4-methoxyphenyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H28N2O5S/c1-17-15-20(30(26,27)23-18-7-9-19(28-2)10-8-18)11-12-21(17)29-16-22(25)24-13-5-3-4-6-14-24/h7-12,15,23H,3-6,13-14,16H2,1-2H3 |
InChI Key |
DVNBVSHYBUTCDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)OCC(=O)N3CCCCCC3 |
Origin of Product |
United States |
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